tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
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Overview
Description
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate: is a chemical compound known for its role as a protected amine. It is often used in various chemical syntheses and research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate involves its role as a protected amine. The tert-butyl group protects the amino group from unwanted reactions during chemical syntheses. This protection allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- tert-butylN-(2,3-dihydroxypropyl)carbamate
- tert-butylN-(2-hydroxyethyl)carbamate
- tert-butylN-(2-aminoethyl)carbamate
Uniqueness: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is unique due to its specific structure, which includes both hydroxyl and amino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBHCUJBSRREDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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